molecular formula C12H13NO B13286220 N-[1-(furan-2-yl)ethyl]aniline

N-[1-(furan-2-yl)ethyl]aniline

Cat. No.: B13286220
M. Wt: 187.24 g/mol
InChI Key: JNZIIFLEWGKSLG-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]aniline is an aromatic amine derivative characterized by a furan ring linked to an aniline moiety via an ethyl spacer. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. The furan ring introduces electron-rich properties, while the aniline group provides nucleophilic reactivity. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual aromatic systems and modifiable functional groups .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]aniline

InChI

InChI=1S/C12H13NO/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h2-10,13H,1H3

InChI Key

JNZIIFLEWGKSLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]aniline typically involves the reaction of 2-acetylfuran with aniline in the presence of a catalyst. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like lithium aluminum hydride (LiAlH4) to convert the intermediate ketone to the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to facilitate the reaction. The purification process typically includes distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[1-(furan-2-yl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in aniline can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of aniline, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various halogenated aniline derivatives.

Scientific Research Applications

Chemistry: N-[1-(furan-2-yl)ethyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as a precursor in the synthesis of drugs that target specific enzymes or receptors in the body. Its unique structure allows for the design of molecules with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile compound in material science.

Mechanism of Action

The mechanism by which N-[1-(furan-2-yl)ethyl]aniline exerts its effects involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

2-Bromo-N-[1-(furan-2-yl)ethyl]aniline (CAS: 1019544-90-1)

  • Structure : Bromine substitution at the ortho position of the aniline ring.
  • Molecular Weight: 279.14 g/mol (C₁₂H₁₁BrNO).
  • Key Differences :
    • The bromine atom enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Higher molecular weight (279.14 vs. 187.24 g/mol) reduces solubility in polar solvents.
  • Applications : Used as a pharmaceutical intermediate for antitubercular and anticancer agents .

3-Bromo-N-[1-(furan-2-yl)ethyl]aniline (CAS: 1019546-36-1)

  • Structure : Bromine at the meta position.
  • Key Differences :
    • Altered regiochemistry influences hydrogen bonding and crystal packing compared to the ortho isomer.
    • Demonstrates distinct reactivity in nucleophilic aromatic substitution (SNAr) due to steric effects .

Methoxy-Substituted Analogs

N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline (CAS: 436087-20-6)

  • Structure : Methoxy (-OCH₃) group at the para position of the aniline ring and a phenethyl chain.
  • Molecular Weight: 293.34 g/mol (C₁₉H₁₉NO₂).
  • Key Differences :
    • The electron-donating methoxy group increases the basicity of the aniline nitrogen, enhancing its participation in acid-base reactions.
    • The phenethyl chain improves lipid solubility, making it suitable for blood-brain barrier penetration in CNS-targeted drugs .

Heterocyclic Hybrids

4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline

  • Structure: Thioether linkage and dimethylamino group on the furan ring.
  • Key Differences: The thioether group enables radical scavenging and metal coordination.

1-(Furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)methanamine Derivatives

  • Structure : Thiadiazole ring connected via methylene.
  • Key Differences: Thiadiazole introduces anti-tubercular activity (e.g., MIC = 3.1 µg/mL against M. tuberculosis H37Rv). Hydrogen bonding with Tyr158 and Met103 in enoyl-ACP reductase enhances target binding .

Benzofuran-Based Analogs

N-[1-(1-Benzofuran-2-yl)ethyl]-2-ethoxyaniline

  • Structure : Benzofuran replaces furan, with an ethoxy group on the aniline.
  • Molecular Weight: 281.35 g/mol (C₁₈H₁₉NO₂).
  • Key Differences :
    • Increased aromaticity improves UV absorption, useful in optoelectronic materials.
    • Ethoxy group stabilizes the compound against oxidative degradation .

Structural and Functional Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-[1-(Furan-2-yl)ethyl]aniline None 187.24 Pharmaceutical intermediate
2-Bromo-N-[1-(furan-2-yl)ethyl]aniline ortho-Br on aniline 279.14 Cross-coupling reactions
4-Methoxy analog para-OCH₃, phenethyl chain 293.34 CNS drug design
Thiadiazole hybrid Thiadiazole ring ~300 (estimated) Anti-tubercular activity
Benzofuran analog Benzofuran, ethoxy group 281.35 Optoelectronic materials

Biological Activity

N-[1-(furan-2-yl)ethyl]aniline is an organic compound that has garnered interest due to its potential biological activities. This compound features a furan ring and an aniline moiety, which contribute to its pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C12H13NOC_{12}H_{13}NO. Its structure consists of a furan ring attached to an ethyl group, which is further connected to an aniline unit. This unique configuration allows the compound to engage in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan ring : Starting from furan derivatives through electrophilic substitution.
  • Alkylation : Using ethyl bromide to introduce the ethyl group.
  • Anilination : Reacting with aniline to form the final product.

These steps illustrate a controlled approach to synthesizing this compound, allowing for modifications that may enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds containing furan and aniline structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. Studies have demonstrated that these compounds can inhibit the growth of yeast-like fungi such as Candida species at concentrations as low as 64 µg/mL .

Anticancer Activity

This compound has also been explored for its anticancer potential. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, studies on related furan-aniline derivatives indicate their capability to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the furan ring and the nitrogen atom in the aniline moiety enhances its reactivity and binding affinity to various enzymes and receptors.

Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Antimicrobial Study : A study published in MDPI demonstrated that related compounds exhibited significant antimicrobial activity against Candida species, suggesting that modifications in the structure could enhance efficacy .
  • Anticancer Research : Another research article highlighted the anticancer properties of furan-containing compounds, showing that they could induce apoptosis in breast cancer cell lines through specific molecular interactions .

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